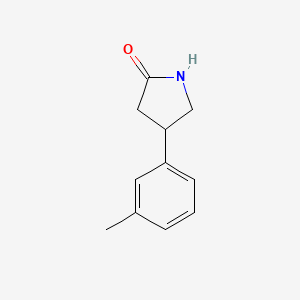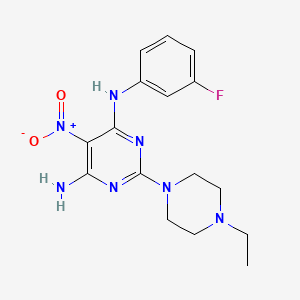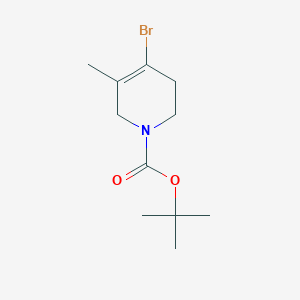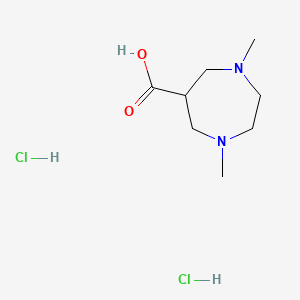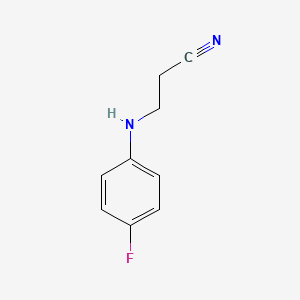
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine, abbreviated as (S)-1-(3-FMP)-4-NP-4-MP, is a novel synthetic compound with a wide range of applications in the field of scientific research. It is an organofluorine compound that has been developed for use in the synthesis of pharmaceuticals, biochemicals, and other compounds. This compound has been widely studied in recent years due to its unique chemical structure and wide range of potential applications.
Scientific Research Applications
(S)-1-(3-FMP)-4-NP-4-MP has been widely studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of a variety of pharmaceuticals and biochemicals, including antifungal and antibacterial agents. It has also been used as a building block for the synthesis of other compounds, such as amino acids and peptides. In addition, it has been used for the synthesis of fluorescent probes for use in imaging and spectroscopy applications.
Mechanism of Action
The mechanism of action of (S)-1-(3-FMP)-4-NP-4-MP is not yet fully understood. However, it is believed that the compound acts as a substrate for the synthesis of various compounds, including pharmaceuticals and biochemicals. It is also believed that the compound has the ability to interact with various molecules in the body, including proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-(3-FMP)-4-NP-4-MP are not yet fully understood. However, it is believed that the compound has the potential to interact with various molecules in the body, including proteins and enzymes, and may have the ability to modulate their activity. In addition, the compound has been shown to have antioxidant properties, which may be beneficial in the prevention of disease.
Advantages and Limitations for Lab Experiments
The advantages of using (S)-1-(3-FMP)-4-NP-4-MP in laboratory experiments include its availability in various forms, its ability to interact with various molecules in the body, and its potential to modulate the activity of proteins and enzymes. The limitations of using this compound in laboratory experiments include its potential toxicity, its high cost, and its limited availability.
Future Directions
The potential applications of (S)-1-(3-FMP)-4-NP-4-MP are vast and varied. Future research could focus on the development of new synthetic methods for the synthesis of this compound, as well as the development of new applications for its use. In addition, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential toxicity of this compound and to develop methods to reduce its toxicity.
Synthesis Methods
The synthesis of (S)-1-(3-FMP)-4-NP-4-MP has been achieved through a variety of methods. One method involves the use of a Grignard reagent and a nitrophenyl halide. In this method, the Grignard reagent is reacted with the nitrophenyl halide in the presence of a base, such as potassium carbonate, to form the desired product. Another method involves the use of a Friedel-Crafts alkylation reaction. In this method, a nitrophenyl halide is reacted with an alkyl halide in the presence of an appropriate catalyst, such as aluminum chloride, to form the desired product.
properties
IUPAC Name |
1-[3-[(3S)-3-(fluoromethyl)pyrrolidin-1-yl]-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN4O2/c1-18-6-8-19(9-7-18)14-2-3-15(21(22)23)16(10-14)20-5-4-13(11-17)12-20/h2-3,10,13H,4-9,11-12H2,1H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBASYKEDQAIG-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC(C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CC[C@@H](C3)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-(3-(fluoromethyl)pyrrolidin-1-yl)-4-nitrophenyl)-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2903216.png)
![3-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-5,8-dione](/img/structure/B2903217.png)
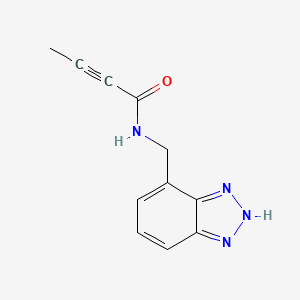
![2-(4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-phenylhydrazinecarbothioamide](/img/structure/B2903220.png)
![1-Phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-amine](/img/structure/B2903221.png)
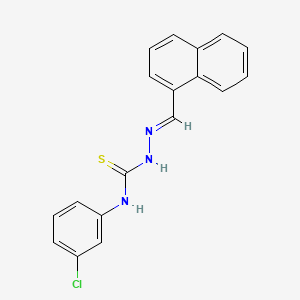
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2903226.png)
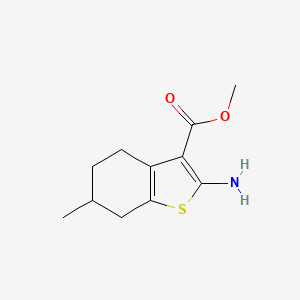
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2903228.png)
